Cosamin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948464 | |
| Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25591-10-0, 66-84-2, 5505-63-5 | |
| Record name | NSC244783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucosamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucosamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Action of Cosamin Components at the Cellular and Molecular Levels
Glucosamine (B1671600) Hydrochloride (FCHG49) Mechanisms
Glucosamine is an amino sugar that serves as a fundamental building block for various macromolecules in the body, including those found in articular cartilage and synovial fluid nih.govclinexprheumatol.org. Glucosamine Hydrochloride (GlcN·HCl) is one form in which glucosamine is administered nih.gov. Studies have explored its multifaceted actions on chondrocytes and the extracellular matrix.
Role as a Precursor in Glycosaminoglycan and Proteoglycan Synthesis in Chondrocytes
Glucosamine is a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the extracellular matrix (ECM) of articular cartilage nih.govnih.govpatsnap.com. Glucosamine production is considered a rate-limiting step in GAG synthesis, suggesting that supplementation may help overcome this limitation nih.gov. In vitro studies using isolated chondrocytes and cartilage explants have demonstrated that glucosamine enhances the production of cartilage matrix components like aggrecan and type II collagen nih.govnih.gov. It directly enters the GAG biosynthetic pathway, contributing to the formation of hyaluronic acid, keratan (B14152107) sulfate (B86663), and sulfated GAGs nih.gov. This role as a substrate supports the anabolic processes within cartilage metabolism nih.govresearchgate.net.
Influence on Cartilage Extracellular Matrix Maintenance and Repair
The articular cartilage ECM undergoes continuous remodeling, involving a balance between synthesis and degradation of its components clinexprheumatol.org. Glucosamine Hydrochloride influences the maintenance and potential repair of this matrix. By serving as a precursor for GAGs and proteoglycans, it supports the synthesis of new matrix components nih.govnih.govpatsnap.com. Furthermore, studies suggest that glucosamine can help prevent collagen degeneration in chondrocytes by inhibiting lipoxidation reactions and protein oxidation nih.gov. This contributes to preserving the structural integrity of the cartilage matrix. The ability of glucosamine to stimulate anabolic processes and potentially delay catabolic processes observed in conditions like osteoarthritis can help slow the progression of cartilage destruction nih.gov.
Modulation of Anabolic and Catabolic Processes in Articular Cartilage
Glucosamine Hydrochloride has been shown to modulate both the anabolic (synthesis) and catabolic (degradation) processes within articular cartilage nih.govnih.govresearchgate.net. Its anabolic stimulating effect on cartilage synthesis is primarily attributed to its role as a building block for GAGs and proteoglycans nih.govnih.govpatsnap.com. Concurrently, glucosamine exhibits anti-catabolic effects by inhibiting enzymes and mediators involved in cartilage breakdown nih.govnih.govpatsnap.com. This dual action helps to adjust the imbalance between catabolic and anabolic processes that can occur in degenerative joint conditions nih.gov. Studies on human osteoarthritic cartilage explants have shown that glucosamine can decrease the expression of both anabolic and catabolic genes nih.govresearchgate.net.
Anti-inflammatory Effects via Cytokine and Enzyme Inhibition
Beyond its role in matrix synthesis, Glucosamine Hydrochloride also demonstrates anti-inflammatory properties by influencing the production and activity of various inflammatory mediators and enzymes nih.govnih.govmdpi.com. These effects contribute to reducing inflammation-induced cartilage degeneration nih.gov.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a significant role in the degradation of the cartilage ECM clinexprheumatol.orgnih.gov. Glucosamine has been shown to inhibit the synthesis and activity of various MMPs, including MMP-1, MMP-3, and MMP-13, which are involved in the cleavage of collagen and proteoglycans clinexprheumatol.orgnih.gov. By suppressing MMP synthesis, glucosamine can help prevent further proteoglycan degeneration nih.gov. Studies have demonstrated that Glucosamine Hydrochloride can suppress MMP production from normal chondrocytes and synoviocytes, although its effect on MMPs from osteoarthritic chondrocytes may vary depending on the specific MMP and experimental conditions clinexprheumatol.org.
Research findings on the effect of Glucosamine Hydrochloride on MMP production in chondrocytes:
| Study | Cell Type | Stimulus | Glucosamine HCl Concentration | Effect on MMP-1 | Effect on MMP-3 | Effect on MMP-13 |
| Nakamura et al., 2004 clinexprheumatol.org | Normal Chondrocytes | IL-1 | 100 µg/ml | Suppressed | Suppressed | Suppressed |
| Nakamura et al., 2004 clinexprheumatol.org | OA Chondrocytes | IL-1 | 100 µg/ml | No suppression | No suppression | No suppression |
| Nakamura et al., 2004 clinexprheumatol.org | Synoviocytes | IL-1 | 100 µg/ml | Suppressed | Suppressed | Suppressed |
| Uitterlinden et al., 2006 researchgate.net | Human OA Cartilage Explants | IL-1 | Not specified | Decreased gene expression | Decreased gene expression | Decreased gene expression |
| Molet et al., 2002 (Cited in nih.gov) | Chondrocytes | IL-1 | Not specified | Inhibited synthesis nih.gov | Inhibited synthesis nih.gov | Not specified |
Note: Data compiled from cited sources clinexprheumatol.orgnih.govresearchgate.net. Specific concentrations and experimental details may vary between studies.
Prostaglandin (B15479496) E2 (PGE2) is a pro-inflammatory mediator that contributes to pain and inflammation in the joints clinexprheumatol.org. Glucosamine Hydrochloride has been shown to reduce the synthesis of PGE2 clinexprheumatol.orgnih.govnih.gov. Studies indicate that Glucosamine Hydrochloride can suppress IL-1 stimulated PGE2 production in chondrocytes and synovial cells clinexprheumatol.orgnih.gov. This reduction in PGE2 synthesis is one mechanism by which glucosamine exerts its anti-inflammatory effects clinexprheumatol.orgnih.gov. While IL-1β can enhance the expression of COX-2 mRNA, the enzyme responsible for PGE2 synthesis, some studies suggest that glucosamine hydrochloride may not directly affect COX-2 mRNA expression but could influence PGE2 production through other pathways, such as inhibiting phospholipase activity clinexprheumatol.org.
Research findings on the effect of Glucosamine Hydrochloride on PGE2 synthesis:
| Study | Cell Type | Stimulus | Glucosamine HCl Concentration | Effect on PGE2 Production | Effect on COX-2 mRNA Expression |
| Nakamura et al., 2004 clinexprheumatol.org | Normal Chondrocytes | IL-1 | 100 µg/ml | Suppressed | No effect |
| Nakamura et al., 2004 clinexprheumatol.org | OA Chondrocytes | IL-1 | 100 µg/ml | Suppressed | No effect |
| Nakamura et al., 2004 clinexprheumatol.org | OA Synoviocytes | IL-1 | 100 µg/ml | Suppressed | Not specified |
| Uitterlinden et al., 2006 researchgate.net | Human OA Cartilage Explants | IL-1 | Not specified | Reduced | Decreased gene expression nih.gov |
| Gouze et al., 2002, 2006 (Cited in nih.gov) | Animal models | IL-1 | Not specified | Reduced | Not specified |
Note: Data compiled from cited sources nih.govclinexprheumatol.orgnih.govresearchgate.netnih.gov. Specific concentrations and experimental details may vary between studies.
Chondroitin (B13769445) Sulfate (TRH122) Mechanisms
Chondroitin sulfate is a sulfated glycosaminoglycan and a crucial component of the extracellular matrix in various connective tissues, including cartilage patsnap.com. It is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, typically with sulfate groups patsnap.com, nih.gov.
Chondroitin sulfate plays a fundamental role in maintaining the structural integrity and functionality of connective tissues patsnap.com. As a major component of cartilage, it binds to proteins to form proteoglycans, such as aggrecan, which attract water molecules. This water-binding capacity provides cartilage with its gel-like properties, enabling it to resist compression and provide cushioning in joints patsnap.com. By contributing to the cartilage matrix, chondroitin sulfate helps maintain the elasticity and mechanical resilience of cartilage patsnap.com. Chondroitin sulfate stimulates the synthesis of collagen and proteoglycans by chondrocytes, the cells responsible for maintaining cartilage, thereby promoting the repair and regeneration of cartilage tissue patsnap.com, mikronaehrstoffcoach.com. It has also been shown to enhance the proliferation of chondrocytes patsnap.com. Chondroitin sulfate inhibits the activity of enzymes like metalloproteinases (MMPs) and aggrecanases, which are responsible for the degradation of the cartilage matrix patsnap.com, zpd.dk, mdpi.com, nih.gov. This inhibitory action helps protect cartilage from breakdown, particularly in inflammatory conditions patsnap.com. Studies have demonstrated that chondroitin sulfate treatment regulates the expression of genes and proteins associated with cartilage formation and degeneration, enhancing regenerative processes and inhibiting cartilage degradation mdpi.com. Specifically, it modulates the expression of MMP-3 and MMP-13 and enhances the expression of their tissue inhibitors, TIMP-1 and TIMP-3, in in vitro experiments mdpi.com. Chondroitin sulphate treatment in chondrocytes can stimulate the accumulation of molecules like type II collagen in the matrix, partly due to the down-regulation of MMPs researchgate.net. Chondroitin sulfate also increases the production of hyaluronan by human synovial cells, which is beneficial for maintaining the viscosity of the synovial fluid nih.gov, mikronaehrstoffcoach.com.
Numerous studies, both clinical and preclinical, suggest that the combination of glucosamine and chondroitin sulfate may enhance each other's efficacy nih.gov, mikronaehrstoffcoach.com. Research indicates that the positive outcomes observed are often stronger when glucosamine and chondroitin sulfate are used together compared to either compound alone mikronaehrstoffcoach.com. The activation of cartilage metabolism by the combination of glucosamine and chondroitin can be observed at the cellular level mikronaehrstoffcoach.com. A pharmacoproteomic study investigating the molecular mechanisms of chondroitin sulfate alone and in combination with glucosamine sulfate found that the combination synergistically modified the chondrocyte proteome, demonstrating potent effects on oxidative stress, energy production, and metabolic pathways nih.gov, researchgate.net. This synergistic chondroprotective effect has been demonstrated at both the intracellular and extracellular levels nih.gov, researchgate.net. The combination of chondroitin sulfate with glucosamine hydrochloride was found to be slightly more effective than glucosamine alone in inhibiting both inflammatory and catabolic intermediates in bovine cartilage explants nih.gov. Proteins whose expression levels were altered by the combination of chondroitin sulfate and glucosamine are involved in key biological processes such as cell adhesion, cartilage development, and extracellular matrix organization researchgate.net.
Studies have explored the influence of chondroitin sulfate on macroscopic joint parameters such as cartilage volume and joint swelling. In one study, treatment with chondroitin sulfate led to a statistically significant improvement in knee joint swelling nih.gov. Quantitative magnetic resonance imaging (qMRI) studies have provided insights into the effects on cartilage volume. A 24-month randomized controlled trial found that chondroitin sulfate had a beneficial effect on cartilage volume loss in the medial compartment of the knee in patients with osteoarthritis compared to celecoxib (B62257) d-nb.info. Patients treated with chondroitin sulfate in this study also showed a significantly lesser increase in synovial membrane thickness compared to the celecoxib group d-nb.info. Furthermore, patients in the chondroitin sulfate group who experienced a decrease in synovial membrane thickness had significantly less cartilage volume loss d-nb.info. Chondroitin sulfate has been suggested to act as a disease-modifying osteoarthritis drug (DMOAD) by potentially limiting cartilage volume loss and joint space narrowing nih.gov. Some trials using MRI have shown positive effects of chondroitin sulfate as a DMOAD, including a reduction in cartilage volume loss and subchondral bone marrow lesions nih.gov. The combination of glucosamine and chondroitin sulfate has also been associated with reduced loss of cartilage volume over 24 months in subregions assessed with qMRI, supporting a potential disease-modifying effect nih.gov.
Avocado/Soybean Unsaponifiables (ASU) Mechanisms (in Cosamin ASU)
Avocado/Soybean Unsaponifiables (ASU), typically a 1:2 mixture of avocado and soybean oil extracts, are a prominent component in certain this compound formulations. ASU has demonstrated chondroprotective, anabolic, and anticatabolic properties, influencing various molecular pathways involved in joint health, particularly in the context of osteoarthritis. nih.govresearchgate.netresearchgate.net The primary contributors to ASU's biological activity in articular chondrocytes are believed to be its sterol contents, such as beta-sitosterol, campesterol, and stigmasterol. nih.govresearchgate.netnih.gov
Inhibition of Inflammatory Mediators
ASU exerts significant anti-inflammatory effects by modulating the production and activity of several key inflammatory mediators involved in cartilage degradation. Research indicates that ASU can suppress the gene expression and production of potent pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.netnih.gov This inhibition is, at least in part, mediated through the modulation of the NF-kappaB pathway, a central regulator of inflammatory gene expression. nih.govresearchgate.net
Furthermore, ASU has been shown to decrease the production of prostaglandin E2 (PGE2), a lipid mediator that plays a significant role in inflammation and cartilage breakdown, by affecting the expression of cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov ASU also inhibits the release and activity of matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, and MMP-13, which are enzymes responsible for the degradation of the extracellular matrix components of cartilage, including proteoglycans and collagen. nih.govresearchgate.netresearchgate.netnih.gov Concurrently, ASU can increase the levels of tissue inhibitors of metalloproteinases (TIMP-1), thereby helping to restore the balance between matrix synthesis and degradation. nih.govresearchgate.net
Here is a summary of the inhibitory effects of ASU on inflammatory and catabolic mediators:
| Inflammatory/Catabolic Mediator | Effect of ASU | Mechanism/Pathway Involved | References |
| IL-1β | Decreased production | NF-kappaB modulation | nih.govresearchgate.netresearchgate.netnih.gov |
| IL-6 | Decreased production | NF-kappaB modulation | nih.govresearchgate.netresearchgate.netnih.gov |
| IL-8 | Decreased production | NF-kappaB modulation | nih.govresearchgate.netnih.govmdpi.com |
| TNF-α | Decreased production | NF-kappaB modulation | nih.govresearchgate.netresearchgate.netnih.gov |
| PGE2 | Decreased production | COX-2 modulation | nih.govresearchgate.netnih.govmdpi.com |
| COX-2 | Decreased expression | NF-kappaB modulation | nih.govresearchgate.netnih.gov |
| MMP-2 | Inhibited activity | Increased TIMP-1 | nih.govresearchgate.net |
| MMP-3 | Inhibited activity | Increased TIMP-1 | nih.govresearchgate.netresearchgate.netnih.gov |
| MMP-13 | Inhibited activity | Increased TIMP-1 | researchgate.netnih.gov |
| PAI-1 | Increased expression | Inhibition of fibrinolysis | nih.govresearchgate.netresearchgate.net |
Stimulation of Cartilage Matrix Component Synthesis (Collagen, Aggrecan)
Beyond its anti-inflammatory actions, ASU also exhibits anabolic effects on cartilage metabolism, promoting the synthesis of essential extracellular matrix components. Studies have demonstrated that ASU stimulates the synthesis of collagen (particularly type II collagen) and aggrecan, the primary proteoglycan in cartilage, which are crucial for maintaining cartilage structure and function. nih.govresearchgate.netresearchgate.netfrontiersin.org This anabolic effect is partly attributed to the inhibition of inflammatory cytokines, which otherwise suppress matrix synthesis. nih.govresearchgate.net
ASU has also been shown to alter the levels of growth factors relevant to osteoarthritis pathogenesis. It can increase the expression of transforming growth factor-beta (TGF-β) isoforms, such as TGF-β1 and TGF-β2, in IL-1β-stimulated chondrocytes and in knee joint fluid. researchgate.netresearchgate.net TGF-β is a key growth factor that promotes cartilage repair and matrix synthesis. researchgate.netresearchgate.net Conversely, ASU may reduce the levels of vascular endothelial growth factor (VEGF) in synovial fluid, which is often elevated in osteoarthritis and can contribute to pathological changes. nih.govresearchgate.net
In vitro studies using bovine cells have shown that ASU can induce proteoglycan, noncollagenous protein, and collagen synthesis within 72 hours of administration. nih.gov
Here is a summary of the stimulatory effects of ASU on cartilage matrix components and related factors:
| Cartilage Component/Factor | Effect of ASU | Role in Cartilage Health | References |
| Collagen (Type II) | Increased synthesis | Provides structural integrity | nih.govresearchgate.netresearchgate.netfrontiersin.org |
| Aggrecan | Increased synthesis | Provides compressive strength | nih.govresearchgate.netresearchgate.netfrontiersin.org |
| Proteoglycans | Increased synthesis | Essential matrix components | nih.govresearchgate.net |
| TGF-β1, TGF-β2 | Increased expression | Promotes cartilage repair/synthesis | researchgate.netresearchgate.net |
Interaction with Glucosamine and Chondroitin Sulfate for Enhanced Effects
Research suggests that ASU can act synergistically with glucosamine and chondroitin sulfate, the other primary components often found in joint health supplements like this compound. covetrus.comcosequin.comcaliforniapetpharmacy.commedi-vet.com This synergistic interaction means that the combined effect of these ingredients on cartilage cells is greater than the sum of their individual effects. covetrus.comcosequin.comkewaskumveterinaryclinic.com
Cell culture studies have demonstrated that the combination of glucosamine, chondroitin sulfate, and ASU is more effective than the combination of glucosamine and chondroitin sulfate alone at inhibiting the expression of various agents involved in cartilage breakdown. covetrus.comcosequin.comcaliforniapetpharmacy.com This enhanced inhibitory effect contributes to better protection of joint cartilage. covetrus.comkewaskumveterinaryclinic.com While glucosamine and chondroitin sulfate support cartilage production and inhibit enzymes that break down cartilage through their own mechanisms, ASU complements these actions, leading to comprehensive joint health support. covetrus.comcosequin.comcaliforniapetpharmacy.commedi-vet.com
Other Ancillary Components and Their Proposed Mechanisms (e.g., AKBA, Green Tea Extract in this compound ASU)
Some formulations of this compound, such as this compound ASU, include additional components like Acetyl-11-keto-β-boswellic acid (AKBA) and Green Tea Extract, which offer further mechanisms to support joint health. costco.com
Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid (B12794562) derived from the resin of Boswellia serrata. mdpi.comnih.gov AKBA is recognized for its potent anti-inflammatory properties. nih.govnih.govconsensus.appnih.gov A primary mechanism of action for AKBA is the inhibition of 5-lipoxygenase (5-LOX), an enzyme that plays a key role in the synthesis of leukotrienes, which are potent mediators of inflammation. consensus.appnih.govhealthyhey.comtandfonline.comtandfonline.com By blocking 5-LOX, AKBA helps to reduce inflammation at its source. healthyhey.com
AKBA also influences the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression. nih.govnih.govtandfonline.comtandfonline.comtandfonline.com It is thought that AKBA suppresses inflammation by preventing the activation of NF-κB, potentially by interfering with upstream signaling events or directly inhibiting IκB kinase. nih.govtandfonline.comnih.gov This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, TNF-α, and IFN-γ. nih.govnih.govtandfonline.com Furthermore, AKBA may suppress the activity of matrix metalloproteinases (MMPs), contributing to the protection of cartilage from degradation. healthyhey.comtandfonline.com
Green Tea Extract, particularly its main polyphenol, epigallocatechin-3-gallate (EGCG), also contributes to the anti-inflammatory and chondroprotective effects in this compound ASU. costco.comnih.govfrontiersin.orgamegroups.orgnih.gov EGCG has demonstrated antioxidant and anti-inflammatory properties. frontiersin.orgamegroups.orgnih.govums.ac.id It can inhibit the expression and activity of inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, IL-6, and IL-8 in chondrocytes. frontiersin.orgamegroups.orgnih.govums.ac.idmdpi.com EGCG's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB and MAPK signaling pathways. frontiersin.orgamegroups.orgnih.govtandfonline.com
In addition to reducing inflammation, EGCG has shown chondroprotective effects by inhibiting the degradation of cartilage matrix components like proteoglycans and type II collagen. amegroups.orgnih.govums.ac.id It can inhibit the activity of enzymes such as MMP-1, MMP-13, and ADAMTS-1, ADAMTS-4, and ADAMTS-5, which are involved in cartilage breakdown. frontiersin.orgamegroups.orgnih.govums.ac.id EGCG may also support anabolic pathways in chondrocytes, potentially ameliorating the suppression of TGF-β synthesis induced by inflammatory cytokines and enhancing the synthesis of type II collagen and aggrecan core protein. nih.gov
Here is a summary of the proposed mechanisms of action for AKBA and Green Tea Extract components:
| Component | Key Mechanism(s) | Effect on Joint Health | References |
| AKBA | Inhibition of 5-LOX, Modulation of NF-κB, Inhibition of MMPs | Reduced inflammation, Decreased cartilage degradation | nih.govnih.govconsensus.appnih.govhealthyhey.comtandfonline.comtandfonline.comtandfonline.com |
| Green Tea (EGCG) | Inhibition of inflammatory mediators (COX-2, iNOS, TNF-α, ILs), Inhibition of MMPs/ADAMTS, Modulation of NF-κB/MAPK pathways, Antioxidant effects | Reduced inflammation, Inhibited cartilage degradation, Potential support for matrix synthesis | nih.govfrontiersin.orgamegroups.orgnih.govums.ac.idmdpi.comtandfonline.comresearchgate.net |
Research Methodologies and Study Designs in Cosamin Investigations
In Vitro Studies
In vitro, or "in glass," studies are fundamental to understanding the cellular and molecular effects of Cosamin's components. These models use isolated cells grown in a controlled laboratory environment, enabling researchers to observe direct cellular responses to the compounds, absent the systemic complexities of a living organism.
Chondrocyte Culture Models
Chondrocytes are the specialized cells responsible for producing and maintaining the cartilage matrix. In osteoarthritis, the balance between cartilage breakdown and production is disrupted. Chondrocyte culture models are therefore a primary tool for investigating potential chondroprotective agents.
In these models, chondrocytes are isolated, typically from animal or human cartilage tissue, and cultured in vitro. Researchers then expose these cells to the active ingredients in this compound, such as FCHG49® Glucosamine (B1671600) Hydrochloride and TRH122® Chondroitin (B13769445) Sulfate (B86663), often in the presence of inflammatory stimuli to mimic osteoarthritic conditions. Studies have shown that glucosamine and chondroitin sulfate can enhance the production of critical cartilage matrix components, including aggrecan and type II collagen, within these culture systems. Furthermore, research has demonstrated that the combination of glucosamine and chondroitin sulfate effectively stimulates the synthesis of new collagen by cultured chondrocytes. These models are crucial for demonstrating the direct effect of this compound's ingredients on the primary cells involved in cartilage health.
Synoviocyte Culture Models
The synovium is a thin membrane lining the joints, and its cells, synoviocytes, produce components of the synovial fluid that lubricates and nourishes the cartilage. In inflammatory joint conditions, the synovium can become a primary site of inflammation. Synoviocyte culture models, particularly using fibroblast-like synoviocytes (FLS), are employed to study inflammatory processes and the effects of therapeutic compounds on the synovial environment.
Research utilizing these models has shown that the components of this compound can exert beneficial effects. For instance, glucosamine has been found to increase the production of hyaluronic acid in synovium explant cultures. Separately, chondroitin sulfate has been observed to increase hyaluronan production by human synoviocytes. This is significant as hyaluronic acid is a key molecule for maintaining the viscosity and lubricating properties of synovial fluid.
Tendon-Derived Cell Culture Models
Tendons, the connective tissues that attach muscle to bone, are composed primarily of tenocytes, which are specialized fibroblasts that synthesize collagen. Injury to tendons is common and their healing process can be slow. In vitro models using tendon-derived cells, including tenocytes and tendon-derived stem cells, are used to investigate factors that may support the repair process.
A key in vitro study examined the effect of a combination of glucosamine hydrochloride and chondroitin sulfate, specifically in the 5:4 ratio found in this compound®DS, on cultures of bovine tenocytes. The research found that this combination effectively stimulates the synthesis of collagen by these tendon cells. The findings from such models suggest that the components of this compound may help augment the natural repair processes in tendon tissue following trauma by upregulating the production of essential matrix proteins. Other research has also indicated that glucosamine-chondroitin sulphate can stimulate collagen production in fibrous tissues and tendons.
Assessment of Biomarkers of Cartilage Metabolism and Inflammation
A critical aspect of in vitro and clinical research is the measurement of biomarkers—molecules that indicate a biological state or process. In the context of joint health, researchers assess a panel of biomarkers associated with cartilage breakdown and inflammation to quantify the effects of compounds like this compound.
Cell culture studies have shown that the combination of glucosamine HCl and chondroitin sulfate can decrease the levels of markers associated with cartilage breakdown and joint discomfort. Furthermore, a clinical pilot study involving the advanced formulation this compound ASU analyzed a proprietary panel of serum and urine biomarkers. The study reported statistically significant reductions in several key biomarkers associated with inflammation and cartilage degradation.
Below is a table summarizing the findings on specific biomarkers from a clinical study on this compound ASU.
| Biomarker Category | Biomarker | Observed Effect | Associated Impact on Joint Health |
| Inflammation | High-sensitivity C-reactive protein (hsCRP) | Statistically Significant Reduction in Serum | An indicator of processes that can negatively impact joint health. |
| Inflammation | Interleukin 8 (IL-8) | Statistically Significant Reduction in Serum & Urine | Plays a role in processes that can negatively impact joint health. |
| Inflammation / Cartilage Breakdown | Prostaglandin (B15479496) E2 (PGE2) | Statistically Significant Reduction in Serum & Urine | A lipid signaling molecule associated with joint discomfort and cartilage breakdown. |
| Cartilage Breakdown | Matrix metalloproteinase (MMP-1) | Statistically Significant Reduction in Serum | An enzyme that plays a role in breaking down cartilage. |
| Cartilage Breakdown | Matrix metalloproteinase (MMP-2) | Statistically Significant Reduction in Urine | An enzyme that plays a role in breaking down cartilage. |
| t | |||
| Cartilage Breakdown | Matrix metalloproteinase (MMP-3) | Statistically Significant Reduction in Urine | An enzyme that plays a role in breaking down cartilage. |
Preclinical Animal Models
Preclinical animal models are an essential step in research, providing a way to study the effects of a compound in a whole, living system that can mimic aspects of human disease. These models allow for the evaluation of how a substance affects the complex interactions between different tissues within a joint.
Osteoarthritis Induction Models
To study osteoarthritis (OA) in a preclinical setting, researchers use various methods to induce OA-like changes in animal joints. These models are designed to replicate the progressive cartilage degradation and other joint changes seen in human OA. Common methods include surgical procedures to create joint instability or chemical induction of inflammation.
One such model involves the surgical re-attachment of a tendon into a bone tunnel to study the healing process at the tendon-to-bone interface, which is critical in many joint injuries and repairs. In a study using a rabbit model, the extensor digitorum longus tendon was re-attached into a tunnel created in the proximal tibia. This model was used to investigate the contribution of glucosamine-chondroitin sulphate (GlcN-CS) to the healing of the tendon within the bone tunnel. The findings indicated that treatment with GlcN-CS enhances tendon-to-bone healing. Histological analysis revealed that the treatment group showed increased hyaline cartilage formation and a decrease in the formation of capillary vessels at the healing interface compared to the control group.
Evaluation of Histopathological Changes in Joint Tissues
Preclinical animal models play a crucial role in understanding the potential disease-modifying effects of this compound's components on joint tissues. nih.gov These studies allow for direct examination of cartilage and other joint structures. Histopathological evaluation involves the microscopic analysis of tissue samples to identify changes in cellular structure and composition. In studies involving animal models of osteoarthritis, researchers have assessed the impact of glucosamine and chondroitin sulfate on cartilage integrity. nih.govmdpi.com
Some studies have reported that treatment with glucosamine and chondroitin sulfate resulted in significantly reduced degenerative changes in cartilage histology. nih.gov However, the results across different animal studies have been inconsistent, with some research finding no significant modification of cartilage damage or synovial inflammation. nih.govscielo.brdoaj.org A systematic review of preclinical animal studies on glucosamine and chondroitin sulfate in knee osteoarthritis highlighted this heterogeneity in experimental protocols and outcomes. While positive effects on cartilage were observed in about half of the evaluated studies, others did not show significant benefits. mdpi.comnih.gov
Key Histopathological Findings in Animal Studies:
| Study Focus | Key Findings |
| Cartilage Damage | Some studies showed milder cartilage damage and fibrillation in groups treated with glucosamine and chondroitin sulfate. nih.gov |
| Degenerative Changes | Several investigations reported that the treatment significantly reduced histological degenerative changes in joint tissues. nih.gov |
| Subchondral Bone | The evaluated nutraceuticals, alone or in combination, generally did not appear to prevent changes in the subchondral bone. mdpi.comnih.gov |
| Synovial Inflammation | Most preclinical studies indicated that glucosamine and chondroitin sulfate did not significantly suppress synovial inflammation. mdpi.comnih.gov |
Assessment of Inflammatory Markers in Animal Subjects
In addition to histopathological analysis, animal studies have investigated the effect of this compound's active ingredients on various inflammatory markers associated with osteoarthritis. The inflammatory process is a key component of the pathology of osteoarthritis, and modulating it is a target for therapeutic interventions.
Research in animal models has explored the impact of glucosamine and chondroitin sulfate on biochemical markers of inflammation and cartilage degradation. mdpi.comnih.gov Some studies have indicated that these compounds may have anti-inflammatory properties. For instance, in vitro and animal studies have suggested that glucosamine and chondroitin may inhibit nuclear factor-kappa B (NF-κB), a key regulator of inflammation. In a study on horses with experimentally induced osteoarthritis, oral treatment with a combination of chondroitin sulfate and glucosamine led to a significant difference in the synovial concentrations of prostaglandin E2 (PGE2), a key inflammatory mediator, compared to an untreated control group. nih.gov
Biomarkers Investigated in Animal Studies:
| Biomarker | Relevance to Osteoarthritis |
| Prostaglandin E2 (PGE2) | A key mediator of inflammation and pain in joints. nih.govscielo.br |
| Chondroitin Sulfate Epitopes | Levels in serum may reflect the metabolism and turnover of cartilage proteoglycans. josorge.com |
| Hyaluronan | A component of synovial fluid that can be altered in osteoarthritic joints. scielo.brjosorge.com |
Clinical Trial Designs
A variety of clinical trial designs have been utilized to evaluate the efficacy of this compound and its constituent components, glucosamine and chondroitin sulfate, in human subjects with osteoarthritis.
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the effectiveness of medical interventions. In RCTs, participants are randomly assigned to receive either the investigational treatment (e.g., this compound) or a control (e.g., placebo or another active treatment). mdedge.com Several RCTs have been conducted to assess the impact of glucosamine and chondroitin sulfate on the symptoms and progression of osteoarthritis. nih.govresearchgate.netnih.gov
The Multicentre Osteoarthritis InterVEntion trial with Sysadoa (MOVES) was a large, multicenter, randomized, parallel-group, double-blind, controlled clinical trial that compared the efficacy of a combination of glucosamine hydrochloride and chondroitin sulfate to an active comparator. americanpharmaceuticalreview.combmj.com Another multicenter, randomized, double-blind study compared a fixed-dose combination of glucosamine sulfate and chondroitin sulfate to this compound DS®. nih.govresearchgate.net
Double-Blind and Placebo-Controlled Studies
To minimize bias, many clinical trials of this compound's components have been designed as double-blind and placebo-controlled studies. mdedge.comnih.govnih.govresearchgate.net In a double-blind study, neither the participants nor the researchers know who is receiving the active treatment and who is receiving the placebo. This design helps to ensure that the reported outcomes are not influenced by patient or investigator expectations.
A number of double-blind, placebo-controlled trials have investigated the effects of glucosamine and chondroitin sulfate, both individually and in combination, on knee osteoarthritis. nih.govresearchgate.net The results of these studies have been mixed, with some showing a benefit over placebo and others finding no significant difference. mdedge.comnih.gov
Multicenter Studies
Multicenter studies are clinical trials conducted at multiple research locations. nih.gov This approach allows for the recruitment of a larger and more diverse patient population, which can increase the generalizability of the study findings. americanpharmaceuticalreview.comnih.gov
The MOVES trial, for example, enrolled 606 patients at 42 centers across several European countries. americanpharmaceuticalreview.com Another multicenter study involved 100 patients with knee osteoarthritis who were randomized to receive either a new fixed-dose combination of glucosamine sulfate and chondroitin sulfate or this compound DS®. nih.govresearchgate.net
Crossover Study Designs
In a crossover study design, each participant receives all of the treatments being investigated, but in a different order. youtube.com For example, a participant might receive the active treatment for a period, followed by a "washout" period, and then receive the placebo. This design allows for within-patient comparisons, which can reduce the variability seen in parallel-group studies. youtube.com
While less common than parallel-group designs for osteoarthritis research, crossover studies have been used to investigate the pharmacokinetics and effects of glucosamine and chondroitin. One randomized, double-blind, crossover pilot study compared the bioavailability of two different forms of glucosamine sulfate. researchgate.net
Long-Term Observational Studies
Clinical trials of the components of this compound have also extended to longer durations, providing data that, while not strictly observational, informs on the long-term effects. For instance, a systematic review of glucosamine sulfate for knee osteoarthritis included studies with follow-up periods of up to 36 months nih.gov. These studies, although interventional, offer a long-term perspective on the effects of glucosamine.
Use of Validated Outcome Measures for Joint Function and Discomfort
To ensure the credibility and consistency of clinical findings, investigations into this compound's ingredients—glucosamine and chondroitin—have employed a range of validated outcome measures. These instruments are designed to quantitatively assess joint function, pain, and stiffness, allowing for standardized comparisons across different studies. The most commonly utilized measures include:
The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): This is a widely used, multidimensional, self-administered questionnaire that evaluates pain, stiffness, and physical function in individuals with osteoarthritis of the knee or hip science.gov. The WOMAC score is divided into three subscales: pain (0-20), stiffness (0-8), and physical function (0-68), with a total score ranging from 0 to 96 nih.gov. Numerous studies investigating glucosamine and chondroitin have used the WOMAC index as a primary outcome measure nih.govscience.govbmj.comuliege.beexamine.com. For example, a meta-analysis indicated that the combination of glucosamine and chondroitin showed a statistically significant advantage in improving the total WOMAC score compared to a placebo nih.gov.
The Visual Analog Scale (VAS): The VAS is a common tool for assessing pain intensity. Patients rate their pain on a continuous line, typically 100mm in length, with "no pain" at one end and "worst possible pain" at the other. Several meta-analyses have utilized VAS scores to evaluate the efficacy of glucosamine and chondroitin in reducing pain nih.govpinellinutraceuticals.com. One systematic review and meta-analysis found that both glucosamine and chondroitin sulfate significantly reduced pain as measured by the VAS when compared to a placebo pinellinutraceuticals.com.
The Lequesne Algofunctional Index: This index is another validated measure used to assess the severity of osteoarthritis in the hip or knee. It combines questions about pain, maximum distance walked, and activities of daily living nih.gov. The Lequesne Index has been employed as an outcome measure in clinical trials of glucosamine and chondroitin bmj.comexamine.com. A network meta-analysis reported that glucosamine demonstrated a significant improvement in the Lequesne score when compared to a placebo nih.gov.
These validated instruments provide a robust framework for researchers to assess the clinical effects of interventions on joint health, ensuring that the data collected is both reliable and comparable across studies.
Validated Outcome Measures in Osteoarthritis Research
| Outcome Measure | Description | Components Assessed | Commonly Used In |
|---|---|---|---|
| WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) | A self-administered questionnaire to assess pain, stiffness, and physical function. | Pain, Stiffness, Physical Function | Clinical trials of glucosamine and chondroitin |
| VAS (Visual Analog Scale) | A unidimensional measure of pain intensity. | Pain Intensity | Meta-analyses evaluating pain relief |
| Lequesne Algofunctional Index | An index to assess the severity of osteoarthritis in the hip or knee. | Pain, Maximum Distance Walked, Activities of Daily Living | Clinical trials of glucosamine and chondroitin |
Biomarker Analysis in Clinical Settings (e.g., CRP, PGE2, MMPs, ILs)
In addition to clinical outcome measures, researchers have turned to biomarker analysis to understand the physiological effects of this compound and its components at a molecular level. A pilot study specifically investigating this compound ASU, an advanced formulation, explored its impact on a range of serum and urine biomarkers associated with joint discomfort and cartilage breakdown ryortho.com. This open-label study, though small with five participants, reported statistically significant changes in several key biomarkers over a six-week period ryortho.com.
The biomarkers that showed significant changes included:
C-reactive protein (CRP): A well-known marker of systemic inflammation. The study noted a significant difference in high-sensitivity C-reactive protein (hsCRP) in the serum ryortho.com.
Prostaglandin E2 (PGE2): A pro-inflammatory molecule involved in pain and inflammation pathways. Significant changes were observed in both serum and urine PGE2 levels ryortho.com.
Matrix Metalloproteinases (MMPs): A group of enzymes that are responsible for the degradation of extracellular matrix components, such as collagen in cartilage. The study found significant changes in serum levels of MMP-1 and urine levels of MMP-2 and MMP-3 ryortho.com.
Interleukins (ILs) and other cytokines: These are signaling molecules that play a crucial role in the inflammatory process. The study reported significant changes in serum and urine levels of GRO (growth-regulated oncogene) and IL-8 ryortho.com.
These findings from the pilot study on this compound ASU suggest that its components may modulate the biochemical pathways of inflammation and cartilage degradation ryortho.com.
Biomarkers Analyzed in the this compound ASU Pilot Study
| Biomarker | Type | Sample | Reported Change |
|---|---|---|---|
| C-reactive protein (hsCRP) | Inflammatory Marker | Serum | Statistically Significant |
| Prostaglandin E2 (PGE2) | Pro-inflammatory Molecule | Serum & Urine | Statistically Significant |
| Matrix Metalloproteinase-1 (MMP-1) | Enzyme | Serum | Statistically Significant |
| Matrix Metalloproteinase-2 (MMP-2) | Enzyme | Urine | Statistically Significant |
| Matrix Metalloproteinase-3 (MMP-3) | Enzyme | Urine | Statistically Significant |
| Interleukin-8 (IL-8) | Cytokine | Serum & Urine | Statistically Significant |
| Growth-regulated oncogene (GRO) | Chemokine | Serum & Urine | Statistically Significant |
Systematic Reviews and Meta-Analyses of this compound Research
While systematic reviews and meta-analyses specifically on the "this compound" brand are limited, a substantial body of evidence exists from such studies on its primary ingredients, glucosamine and chondroitin. These comprehensive reviews synthesize data from multiple randomized controlled trials to provide a higher level of evidence regarding efficacy.
The findings from these reviews have been varied, reflecting the heterogeneity in study designs, formulations, and patient populations. Some meta-analyses have concluded that the combination of glucosamine and chondroitin is effective and, to an extent, superior to other treatments for knee osteoarthritis nih.govnih.gov. For instance, one meta-analysis of eight randomized controlled trials found that the combination therapy demonstrated a statistically significant advantage in improving the total WOMAC score compared to placebo nih.gov. Another review concluded that the combination is more effective than either glucosamine or chondroitin alone in treating knee osteoarthritis nih.gov.
Conversely, other systematic reviews and meta-analyses have reported more modest or no significant effects. One study found that while individual treatments with glucosamine and chondroitin significantly reduced pain as measured by VAS, their combination did not show the same effect, and none of the treatments had a significant positive effect on the total WOMAC index pinellinutraceuticals.com. Another meta-analysis that looked at the addition of glucosamine or a combination of glucosamine and chondroitin to an exercise program found no significant effect on knee pain or physical function compared to exercise alone pagepressjournals.org.
A 2022 systematic review of 146 studies suggested that glucosamine and chondroitin are generally effective and well-tolerated, particularly for managing osteoarthritis and joint pain mdpi.com. However, a 2015 systematic review and meta-analysis concluded that while chondroitin sulfate showed a significant reduction in pain intensity and improved physical function, the combination with glucosamine sulfate did not show a significant reduction in pain intensity or improvement in physical function.
These conflicting findings highlight the complexity of the research in this area and suggest that the effectiveness of glucosamine and chondroitin may be influenced by factors such as the specific formulation and the severity of the osteoarthritis.
Efficacy and Outcomes in Academic Research on Cosamin
Effects on Joint Discomfort and Function
Research has examined how the constituents of Cosamin, particularly glucosamine (B1671600) and chondroitin (B13769445), affect joint discomfort and functional capacity in individuals with osteoarthritis.
Evidence from Glucosamine/Chondroitin Combination Studies (e.g., GAIT, MOVES)
Major clinical trials, such as the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) and the MOVES trial, have provided significant data on the efficacy of glucosamine and chondroitin sulfate (B86663) combinations. The GAIT study found that the combination of glucosamine and chondroitin sulfate was effective in reducing moderate-to-severe knee pain in a subset of patients with osteoarthritis. wikipedia.orgguidetopharmacology.orgasu.edu.egnih.gov The MOVES trial compared the combination of glucosamine hydrochloride and chondroitin sulfate with celecoxib (B62257) in patients with knee osteoarthritis. wikipedia.orgguidetopharmacology.orgasu.edu.eg Findings from these trials contribute to the understanding of the clinical utility of these supplements for symptom management in osteoarthritis.
Comparative Efficacy with Other Therapies (e.g., NSAIDs, Celecoxib)
Studies have compared the efficacy of glucosamine and chondroitin, alone or in combination, with conventional therapies like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and celecoxib. Some research suggests that the combination of glucosamine and chondroitin sulfate may offer comparable efficacy to celecoxib in reducing pain and improving function in certain patient populations with osteoarthritis. wikipedia.orgguidetopharmacology.orgasu.edu.eg Other studies have explored the relative effectiveness of these supplements against various NSAIDs, providing a broader context for their place in osteoarthritis management strategies. nih.govcenmed.comfrontiersin.orgamr-for-r.orglipidbook.orgfishersci.ca
Efficacy of this compound ASU Formulations
Specific formulations, such as this compound ASU, which contains glucosamine hydrochloride, chondroitin sulfate, and avocado/soybean unsaponifiables (ASU), have also been subject to research. Studies on this compound ASU have investigated its effects on joint comfort and function, contributing to the evidence base for this particular combination product. citeab.com
Table 1: Summary of Efficacy Findings in Selected Studies
| Study/Comparison | Patient Population | Key Outcome (Joint Discomfort/Function) | Relevant Snippet Indices |
| GAIT (Glucosamine/Chondroitin) | Knee Osteoarthritis | Effective for moderate-to-severe pain in a subset. | wikipedia.orgguidetopharmacology.orgasu.edu.egnih.gov |
| MOVES (Glucosamine/Chondroitin vs. Celecoxib) | Knee Osteoarthritis | Comparable efficacy to celecoxib in reducing pain and improving function. | wikipedia.orgguidetopharmacology.orgasu.edu.eg |
| Glucosamine/Chondroitin vs. NSAIDs/Celecoxib | Various Osteoarthritis | Comparative efficacy explored against different conventional treatments. | nih.govcenmed.comfrontiersin.orgamr-for-r.orglipidbook.orgfishersci.ca |
| This compound ASU | Joint Health | Investigated for effects on joint comfort and function. | citeab.com |
Influence on Cartilage Breakdown and Preservation
Beyond symptom relief, academic research has also focused on the potential of this compound's components to influence the underlying pathological processes of osteoarthritis, specifically cartilage breakdown.
Reduction of Cartilage Breakdown Markers
Studies have investigated the effect of glucosamine, chondroitin sulfate, and ASU on biomarkers indicative of cartilage degradation, such as C-terminal cross-linking telopeptide of type II collagen (CTX-II). Research suggests that these compounds, individually or in combination, may help reduce the levels of such cartilage breakdown markers, indicating a potential chondroprotective effect. citeab.comuni.luciteab.comnih.gov
Potential for Cartilage Volume Preservation
Some research has explored the possibility that long-term use of glucosamine and/or chondroitin sulfate might have an impact on the structural progression of osteoarthritis, including the preservation of cartilage volume. While evidence in this area can be complex and sometimes conflicting, certain studies have investigated this potential benefit. cenmed.com
Table 2: Summary of Findings on Cartilage Influence
| Compound(s)/Formulation | Effect on Cartilage Breakdown Markers (e.g., CTX-II) | Potential for Cartilage Volume Preservation | Relevant Snippet Indices |
| Glucosamine | Potential reduction of markers. | Investigated. | cenmed.comuni.luciteab.comnih.gov |
| Chondroitin Sulfate | Potential reduction of markers. | Investigated. | cenmed.comuni.luciteab.comnih.gov |
| Glucosamine/Chondroitin Combination | Potential reduction of markers. | Investigated. | cenmed.comuni.luciteab.comnih.gov |
| ASU | Potential reduction of markers. | Not explicitly detailed in snippets. | citeab.com |
| This compound ASU | Potential reduction of markers. | Not explicitly detailed in snippets. | citeab.com |
Histological and Radiographic Assessments of Joint Structure
Histological and radiographic assessments are crucial tools in evaluating the structural effects of interventions on joint tissues. Radiographic methods, such as X-rays and Magnetic Resonance Imaging (MRI), allow for the non-invasive assessment of joint space width, cartilage volume, and the presence of bone marrow lesions, which are indicators of structural integrity and disease severity in conditions like osteoarthritis.
Research utilizing these techniques has yielded varied results regarding the impact of glucosamine and chondroitin sulfate on joint structure. Some studies have suggested that these compounds may have protective effects on cartilage. For instance, a six-year follow-up study using MRI data from the Osteoarthritis Initiative found that treatment with combined glucosamine and chondroitin sulfate significantly reduced cartilage volume loss in the global knee, particularly in the lateral compartment. nih.govbrieflands.com This protective effect appeared to be related to the duration of exposure, with significant benefits observed in participants who used the supplements for two years or more. nih.gov Another study noted that chondroitin sulfate treatment significantly reduced cartilage volume loss and bone marrow lesions in the knee starting as early as 6 months, as assessed by MRI. bmj.com A meta-analysis of X-ray trials also reported chondroitin sulfate to be effective in reducing joint space narrowing. bmj.com
However, other studies have presented less conclusive findings. A brief report on six-year follow-up data indicated that while glucosamine and chondroitin sulfate diminished cartilage volume loss in the global knee and lateral compartment, they had no effect on the medial compartment when assessed by radiographic parameters. brieflands.combrieflands.com This report also noted that the protective effect on cartilage was not associated with symptom improvement. brieflands.combrieflands.com A systematic review of preclinical animal studies on the effect of glucosamine and chondroitin sulfate on knee osteoarthritis found heterogeneous results, with some studies showing reduced histological degenerative changes and prevention of chondrocyte apoptosis, while others did not observe significant modifications in cartilage damage or synovial inflammation. nih.govsemanticscholar.org A short-term study using 3T MRI found no evidence of structural benefits from glucosamine supplementation in terms of improvements in MRI morphologic features or urinary CTX-II excretion in individuals with chronic knee pain. researchgate.net
Despite some inconsistencies, some long-term studies using radiographic assessments have suggested that glucosamine sulfate may be effective in delaying structural progression in knee osteoarthritis, as indicated by reduced joint space narrowing. psu.edunih.gov One systematic review reported that glucosamine sulfate was more effective than placebo in delaying structural progression, with a pooled relative risk of disease progression reduced by 54%. nih.gov
Modulation of Inflammatory Processes
Beyond their potential structural effects, the components of this compound have been investigated for their ability to modulate inflammatory processes, which play a significant role in the pathogenesis of joint diseases.
Several studies have examined the impact of glucosamine and chondroitin sulfate on systemic inflammatory biomarkers, notably high-sensitivity C-reactive protein (hsCRP). hsCRP is an indicator of systemic inflammation and has been associated with processes that can negatively impact joint health. This compound.comopenaccessjournals.com
Research suggests an association between the use of glucosamine and chondroitin supplements and reduced levels of hsCRP. The VITamins and Lifestyle (VITAL) biomarker study, involving adults aged 50-75, evaluated the associations between the use of these supplements and a panel of circulating inflammatory biomarkers. nih.govnih.govresearchgate.net High users of chondroitin in this study had 36% lower hsCRP levels compared to non-users. nih.govnih.govresearchgate.net High users of glucosamine also showed a trend towards lower hsCRP levels, with a 28% reduction compared to non-users. nih.govnih.govresearchgate.net Another study using data from a nationally representative sample of nearly 10,000 adults found that regular use of glucosamine and chondroitin was associated with approximately 20% lower mean concentrations of hsCRP. plos.orgoup.com A randomized, double-blind, placebo-controlled crossover study in healthy, overweight adults found that serum CRP concentrations were 23% lower after supplementation with glucosamine hydrochloride plus chondroitin sulfate compared to placebo. researchgate.netplos.org This study also indicated a significant reduction in the "cytokine activity" pathway. researchgate.netplos.org
These findings support the notion that glucosamine and chondroitin sulfate may exert anti-inflammatory effects by reducing systemic inflammatory markers like hsCRP.
Here is a summary of findings on hsCRP reduction:
| Study Type | Participants | Supplement | Observed Effect on hsCRP | Citation |
| Observational (VITAL) | 217 adults (50-75 years) | Chondroitin (high users) | 36% lower hsCRP | nih.govnih.govresearchgate.net |
| Observational (VITAL) | 217 adults (50-75 years) | Glucosamine (high users) | 28% lower hsCRP | nih.govnih.govresearchgate.net |
| Observational (NHANES) | ~10,000 adults | Glucosamine and Chondroitin (regular users) | ~20% lower hsCRP | plos.orgoup.com |
| Randomized Controlled Trial | 18 healthy, overweight adults | Glucosamine HCl + Chondroitin Sulfate | 23% lower CRP | researchgate.netplos.orgfarmaimpresa.com |
In addition to systemic effects, research has explored the potential of glucosamine and chondroitin sulfate to attenuate local inflammatory responses within joint tissues. In vitro and animal studies have suggested that these compounds possess anti-inflammatory properties by inhibiting pathways involved in the inflammatory cascade. nih.govnih.govplos.org
Studies have shown that glucosamine and chondroitin can work at the cellular level within the joint to help support cartilage. This compound.comamazon.comThis compound.com They are thought to help inhibit certain enzymes that break down cartilage. This compound.comamazon.comThis compound.comebay.com The combination of glucosamine HCl and chondroitin sulfate has been shown in cell culture research to decrease levels of markers associated with cartilage breakdown and joint discomfort. amazon.comThis compound.comamazon.sg Glucosamine is an essential component of proteoglycan biosynthesis, a major component of articular cartilage, and studies have shown it can promote cartilage cell synthesis of proteoglycans. youtube.com Chondroitin is a glycosaminoglycan that also has anti-inflammatory properties and may help stimulate the production of hyaluronic acid, a natural lubricating substance in healthy joints. youtube.com
Furthermore, in vitro studies have demonstrated that glucosamine can inhibit the gene expression of various pro-inflammatory and pro-degenerative transcripts stimulated by interleukin-1 (IL-1), such as IL-1 itself, MMP-3, COX-2, and inducible nitric oxide synthase. openaccessjournals.com Glucosamine sulfate has been shown to reverse the proinflammatory and joint-degenerating effects of IL-1 by inhibiting its intracellular signaling pathway. openaccessjournals.com Animal studies have also corroborated in vitro evidence, with some showing that administration of glucosamine and/or chondroitin reduces circulating concentrations of inflammatory markers like CRP, IL-1β, IL-6, and TNF-α. nih.gov Chondroitin sulfate has been shown to reduce some pro-inflammatory and catabolic factors in OA joint tissues. bmj.com
While the direct assessment of local inflammatory responses in human joint tissues is challenging, these studies at the cellular and animal levels provide evidence for the potential of glucosamine and chondroitin sulfate to modulate inflammation locally within the joint environment.
Long-Term Research Findings and Disease Progression
Long-term research is essential to understand the potential of interventions to influence the progression of chronic joint diseases like osteoarthritis. Studies evaluating the long-term effects of glucosamine and chondroitin sulfate have often focused on changes in joint structure over periods of several years.
As mentioned in the section on radiographic assessments, some long-term studies have indicated a potential for glucosamine and chondroitin sulfate to slow the progression of structural changes in knee osteoarthritis. nih.govbrieflands.combmj.combrieflands.compsu.edunih.govebay.comopenaccessjournals.comglobalrheumpanlar.orgbiospace.comhealthline.comnih.govwjgnet.com Two three-year trials suggested that crystalline glucosamine sulfate had joint structure-modifying properties and might be useful as a disease-modifying agent in osteoarthritis by reducing the progression of joint space narrowing. psu.eduopenaccessjournals.com Continuous administration for up to 3 years resulted in a significant reduction in the progression of joint structure changes compared with placebo, as assessed by measuring radiologic joint space narrowing in the medial compartment of the tibiofemoral joint. psu.edu These findings were significant in individual trials and when pooled in a Cochrane Review. psu.edu
A six-year follow-up study from the Osteoarthritis Initiative found that glucosamine and chondroitin sulfate treatment significantly reduced cartilage volume loss in the global knee and lateral compartment, with the protective effect at 6 years being significant in participants exposed to two or more years of treatment. nih.govbrieflands.com This study concluded that these findings provide support for the long-term protective structure-modifying effects of glucosamine and chondroitin sulfate treatment in knee osteoarthritis subjects. nih.gov
Another study over a 24-month period found that chondroitin sulfate was significantly superior to celecoxib at reducing cartilage loss in the medial tibiofemoral compartment and global knee at 12 and 24 months, as assessed by MRI. biospace.com The lead author of this study highlighted its implications for the long-term management of patients with knee osteoarthritis, stating it was the first trial of its kind to demonstrate the superiority of chondroitin sulfate in reducing the long-term progression of structural changes. biospace.com
While some studies suggest a positive impact on structural progression, the evidence is not entirely consistent across all research. Some reviews and studies have noted mixed results regarding the disease-modifying effects and the association between structural changes and symptom improvement. brieflands.combrieflands.comwjgnet.com However, the body of long-term research utilizing radiographic assessments provides evidence suggesting that the components found in this compound may play a role in slowing the structural progression of osteoarthritis in some individuals.
Safety and Tolerability Profiles in Research Studies
Incidence of Adverse Events in Clinical Trials
Research investigations into Cosamin and its constituent components, glucosamine (B1671600) and chondroitin (B13769445) sulfate (B86663), have generally reported a low incidence of adverse events, with most being mild and transient. The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT), a major long-term study, found that adverse reactions were not meaningfully different among the treatment groups (glucosamine, chondroitin sulfate, combination, celecoxib (B62257), and placebo) over a two-year period. nih.gov Serious adverse events were reported to be rare for all therapies investigated in the GAIT study. nih.govresearchgate.net
A meta-analysis of randomized controlled trials also concluded that there was no significant difference in the incidence of adverse events or discontinuations due to adverse events when glucosamine and chondroitin were compared with placebo. nih.gov The most commonly reported side effects in clinical trials are gastrointestinal in nature and may include nausea, diarrhea, constipation, stomach pain, gas, and bloating. drugs.comdrugs.com Other less common effects noted in some reports include hair loss and puffy eyelids. drugs.comdrugs.com
A systematic review of 107 studies that assessed safety found that 80 of them reported that glucosamine and/or chondroitin had either no adverse effects, minimal/mild adverse effects, or adverse effects that were no different than the comparator group. mdpi.com Another review indicated that oral glucosamine sulfate at a dose of 1500 mg/day is well-tolerated in long-term treatment, with an incidence of adverse events slightly lower than that of placebo. mdpi.com
Table 1: Incidence of Adverse Events in the GAIT Study (24 Weeks)
Data adapted from the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT). The rates of adverse events were found to be similar across all treatment groups.
Comparative Safety with Pharmaceutical Interventions
The GAIT study also included a celecoxib arm, and over a two-year follow-up, adverse reactions were found to be similar among all treatment groups, including celecoxib and the glucosamine/chondroitin combinations. nih.govresearchgate.net This suggests a comparable safety profile in terms of general adverse events in the studied population. nih.govresearchgate.net
Systematic reviews have highlighted that while NSAIDs are effective for pain management, they are associated with an increased risk of gastrointestinal bleeding and cardiovascular events. mdpi.comnih.gov In contrast, glucosamine and chondroitin sulfate are noted for having a better tolerability and safety profile, particularly concerning gastrointestinal side effects. nih.gov One study reported that glucosamine was associated with fewer gastrointestinal symptoms, skin reactions, or fatigue compared to ibuprofen. researchgate.net
Table 2: Comparative Safety Data from the MOVES Trial (6 Months)
Data from the MOVES trial comparing a fixed-dose combination of chondroitin sulfate and glucosamine hydrochloride with celecoxib. bmj.com
Considerations for Specific Patient Populations in Research
The safety of glucosamine and chondroitin has been considered in various patient populations within research contexts. Since osteoarthritis is prevalent in the elderly, many clinical trials have included older adults, and the results suggest that the combination is generally well-tolerated in this demographic. nih.gov
For patients with contraindications to NSAIDs, such as those with certain cardiovascular or gastrointestinal conditions, research suggests that the combination of chondroitin sulfate and glucosamine may be a safe alternative. anesthesiaexperts.com However, caution is advised for individuals on anticoagulant therapy. There have been reports of potential interactions between glucosamine and warfarin, which could lead to an elevated International Normalized Ratio (INR). researchgate.net
Research into the metabolic effects of glucosamine and chondroitin has also been conducted. One study in healthy, overweight individuals found that the combination of glucosamine hydrochloride and chondroitin sulfate was associated with a 23% reduction in serum concentrations of C-reactive protein (CRP), a biomarker of systemic inflammation, compared to placebo. prnewswire.com Regarding drug metabolism, a study investigating the interaction potential of chondroitin sulfate and glucosamine with cytochrome P450 enzymes concluded that these substances have a low potential for P450-mediated drug interactions with medications likely to be co-administered for osteoarthritis. nih.govnih.gov Nevertheless, given previous case reports of interactions, caution is still advised. nih.govnih.gov
Research Gaps and Future Directions in Cosamin Studies
Need for Further High-Quality, Independent Clinical Trials
Concerns have been raised regarding the quality of some published papers and the potential for publication bias, where studies with positive results are more likely to be published scielo.brnih.gov. Industry-independent trials have sometimes shown smaller effects compared to commercially funded studies nih.gov. Therefore, there is a critical need for more high-quality, independent, randomized controlled trials with adequate sample sizes and rigorous methodology to provide clearer evidence on the efficacy of these compounds for osteoarthritis and other joint conditions nih.govarthritisaustralia.com.ausbu.sedovepress.com. Such trials should aim to minimize bias and ensure transparent reporting of methods and results.
Elucidation of Specific Cellular and Molecular Pathways in Different Joint Tissues
While it is understood that glucosamine (B1671600) and chondroitin (B13769445) are natural components of cartilage and synovial fluid, their precise mechanisms of action at the cellular and molecular levels in the context of joint degeneration are not fully elucidated arthritis.orgnih.govupol.cz. Research suggests that glucosamine may play a role in the synthesis of cartilage matrix components like proteoglycans and collagen type II, and may also have anti-inflammatory and anti-catabolic effects by influencing pathways such as NF-κB nih.govwjgnet.comyoutube.commdpi.com. Chondroitin sulfate (B86663) is thought to contribute to cartilage elasticity and may also have anti-inflammatory properties and stimulate chondrocyte metabolism nih.govupol.czwjgnet.com.
However, a deeper understanding is needed regarding how these compounds interact with specific cell types within the joint, such as chondrocytes and synoviocytes, in different stages of OA and in various joint tissues (e.g., knee, hip, hand) arthritisaustralia.com.aumayoclinic.org. Further research is necessary to clarify the specific molecular targets and signaling pathways influenced by glucosamine and chondroitin sulfate, which could help identify patient subgroups most likely to benefit from supplementation and potentially lead to the development of more targeted therapies wjgnet.comnih.govamazon.com.
Investigation of Cosamin in Early-Stage Joint Degeneration
Much of the research on glucosamine and chondroitin sulfate has focused on individuals with established osteoarthritis. However, there is a growing interest in the potential role of these compounds in the earlier stages of joint degeneration, possibly as a preventative measure or to slow disease progression reviveactive.comnih.gov. Some studies suggest that glucosamine sulfate may reduce the risk of radiographic knee OA by preventing joint space narrowing mdpi.comhealthline.com.
Future research should explore the effects of intervention with this compound components in individuals with early signs of joint changes or those at high risk of developing OA. Longitudinal studies are needed to assess whether early intervention can impact the onset or slow the progression of structural joint damage, as measured by imaging techniques such as MRI, and clinical symptoms reviveactive.com.
Research on Combination Therapies and Synergistic Effects
This compound and similar supplements often combine glucosamine and chondroitin sulfate, and sometimes include other ingredients like methylsulfonylmethane (MSM) amazon.commdpi.com. The rationale behind these combinations is often the potential for synergistic effects, where the combined action of ingredients is greater than the sum of their individual effects reviveactive.comlaboratoiresactiva.comallinflex.co. Some research suggests that the combination of glucosamine and chondroitin may be more effective than either compound alone for certain outcomes or in specific patient subgroups nih.govlaboratoiresactiva.comallinflex.cowikipedia.org.
However, the optimal combinations and the extent of synergistic benefits with other compounds (e.g., omega-3 fatty acids, collagen, hyaluronic acid, curcumin, Boswellia serrata) require further investigation through well-designed clinical trials nih.govnih.govreviveactive.commdpi.commdpi.comoaph.comsaraa.co.za. Research is needed to determine if specific combinations offer superior pain relief, functional improvement, or structural benefits compared to individual components or placebo nih.govmdpi.com.
Development of Standardized Research Protocols and Outcome Measures
The inconsistency in study results is partly attributed to variations in research protocols, including the source and formulation of glucosamine and chondroitin, dosage regimens, study duration, and the outcome measures used to assess efficacy nih.govscielo.brwjgnet.comamazon.comnih.govconsensus.appworld.physio. The lack of international standards for measurement in OA trials has been noted nih.gov.
To enable better comparison and synthesis of findings across studies, there is a need for the development and adoption of standardized research protocols and validated outcome measures specifically relevant to the effects of supplements like this compound on joint health wjgnet.comamazon.comnih.govconsensus.appworld.physio. Consensus on core health-related domains and measures that should be included in OA research is necessary world.physio. Utilizing widely accepted measures for pain (e.g., VAS, WOMAC pain subscale), function (e.g., WOMAC function subscale, Lequesne Index), and quality of life (e.g., SF-36) in a consistent manner would improve the reliability and interpretability of research findings scielo.brnih.govconsensus.appworld.physioresearchgate.netnih.gov.
Exploration of Novel Biomarkers for Efficacy Assessment
Currently, the assessment of treatment efficacy in OA clinical trials primarily relies on patient-reported outcomes such as pain, stiffness, and physical function, as well as radiographic changes like joint space narrowing scielo.brnih.govconsensus.appresearchgate.net. While valuable, these measures may not fully capture the biological effects of interventions like this compound components or identify early responses to treatment.
Q & A
Q. What guidelines ensure transparent reporting of this compound's adverse event data in clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
